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Compound of Interest

Compound Name: A-317491 sodium salt hydrate

Cat. No.: B1149999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical role of stereochemistry in the pharmacological activity

of A-317491 sodium salt hydrate, a potent and selective antagonist of P2X3 and P2X2/3

receptors. The focus is on its stereospecificity, the distinct pharmacological profiles of its

enantiomers, and the implications for its development as a therapeutic agent for chronic

inflammatory and neuropathic pain.

Core Concepts: Stereospecific Antagonism of P2X
Receptors
A-317491 is a non-nucleotide antagonist that demonstrates high affinity and selectivity for

P2X3 and heteromeric P2X2/3 receptors. These ligand-gated ion channels, activated by

extracellular adenosine-5'-triphosphate (ATP), are predominantly expressed on sensory

neurons and are crucial mediators in pain signaling.[1][2][3][4] The antagonistic action of A-

317491 is stereospecific, with the (S)-enantiomer being the pharmacologically active agent.[1]

[2] The corresponding (R)-enantiomer, A-317344, is significantly less active, highlighting the

precise three-dimensional structural requirements for binding and blockade of these receptors.

[1][2] This stereoselectivity underscores the importance of chiral purity in the development of A-

317491 as a therapeutic candidate.
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The potency of A-317491 and its diminished activity in its (R)-enantiomeric form have been

quantified through various in vitro assays. The following table summarizes the key inhibitory

constants (Ki) and half-maximal inhibitory concentrations (IC50) that illustrate this

stereospecific difference.

Compound
Target
Receptor

Species Assay Value Reference

A-317491 (S-

enantiomer)
P2X3 Human Calcium Flux Ki = 22 nM [5][6]

P2X3 Rat Calcium Flux Ki = 22 nM [5][6]

P2X2/3 Human Calcium Flux Ki = 9 nM [5][6]

P2X2/3 Rat Calcium Flux Ki = 92 nM [5][6]

Native

P2X3/P2X2/3

Rat (DRG

Neurons)

Electrophysio

logy
IC50 = 15 nM [3][5]

A-317344 (R-

enantiomer)

P2X3 and

P2X2/3
Not Specified Not Specified

Significantly

less active
[1][2]

Mechanism of Action: Signaling Pathway Blockade
A-317491 exerts its analgesic effects by competitively blocking the binding of ATP to P2X3 and

P2X2/3 receptors on nociceptive sensory neurons.[4] This inhibition prevents the influx of

cations, primarily Ca2+, which is a critical step in the initiation and propagation of pain signals.

[5][6][7] The preferential blockade by the S-enantiomer suggests a specific molecular

interaction with the receptor's binding pocket.
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Proposed Signaling Pathway of A-317491 Action
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Caption: A-317491 competitively antagonizes ATP at P2X3/P2X2/3 receptors.

Experimental Protocols
The following outlines the general methodologies used to characterize the stereospecificity and

activity of A-317491.
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Recombinant Receptor Calcium Flux Assays
Objective: To determine the potency (Ki) of A-317491 and its enantiomer at recombinant

human and rat P2X3 and P2X2/3 receptors.

Methodology:

Stable expression of human or rat P2X3 or P2X2/3 receptors in a suitable cell line (e.g.,

1321N1).

Loading of cells with a calcium-sensitive fluorescent dye.

Pre-incubation of cells with varying concentrations of A-317491 or its enantiomer.

Stimulation of the receptors with a P2X agonist, such as α,β-methylene ATP (α,β-meATP),

which is a poor agonist for P2X2 receptors.[2]

Measurement of changes in intracellular calcium concentration using a fluorescence plate

reader.

Calculation of Ki values from the concentration-response curves.

Native Receptor Electrophysiology in Dorsal Root
Ganglion (DRG) Neurons

Objective: To measure the inhibitory effect (IC50) of A-317491 on native P2X3 and P2X2/3

receptors in sensory neurons.

Methodology:

Isolation and culture of dorsal root ganglion (DRG) neurons from rats.

Whole-cell patch-clamp recordings to measure ion channel currents.

Application of a P2X agonist to elicit inward currents.

Co-application of varying concentrations of A-317491 to determine the concentration-

dependent block of the agonist-induced currents.
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Calculation of the IC50 value from the dose-response curve.

In Vivo Models of Chronic Pain
Objective: To assess the in vivo efficacy of A-317491 and its enantiomer in animal models of

inflammatory and neuropathic pain.

Methodology:

Induction of chronic inflammatory pain (e.g., Complete Freund's Adjuvant model) or

neuropathic pain (e.g., chronic constriction injury model) in rats.[1][2]

Administration of A-317491 or its enantiomer via subcutaneous (s.c.) or intravenous (i.v.)

injection at various doses.[1][5]

Assessment of pain behaviors, such as thermal hyperalgesia or mechanical allodynia, at

different time points post-administration.

Determination of the effective dose (ED50) for pain reversal.[1]
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General Experimental Workflow for A-317491 Characterization
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Caption: Workflow for characterizing A-317491's stereospecific activity.

Enantiomeric Relationship and Activity
The chemical structure of A-317491 contains a chiral center, leading to the existence of two

enantiomers, (S)-A-317491 and (R)-A-317344. As demonstrated by the pharmacological data,

the biological activity resides almost exclusively in the (S)-enantiomer.
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Enantiomeric Relationship and Pharmacological Activity
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Caption: The (S)-enantiomer of A-317491 is the active antagonist.

Conclusion
The data conclusively demonstrate that the pharmacological activity of A-317491 as a P2X3

and P2X2/3 receptor antagonist is highly stereospecific. The (S)-enantiomer is a potent

inhibitor of these receptors, leading to the attenuation of chronic inflammatory and neuropathic

pain in preclinical models. In contrast, the (R)-enantiomer is substantially less active. This

pronounced stereoselectivity has significant implications for drug development, emphasizing

the necessity of synthesizing and utilizing the enantiomerically pure (S)-form to ensure optimal

efficacy and minimize potential off-target effects. The limited central nervous system

penetration of A-317491 further suggests its primary action is at peripheral receptors.[8] Future

research should continue to focus on the specific interactions of the (S)-enantiomer with the

P2X receptor binding site to inform the design of next-generation analgesics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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